2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate
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Overview
Description
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is an organic compound that belongs to the class of pyridinium salts These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, paired with an acetate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethyl-3,5-dimethylpyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The resulting 2-Ethyl-3,5-dimethyl-1-propylpyridine is then quaternized with acetic acid to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-Ethyl-3,5-dimethyl-1-propylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, affecting their function. Additionally, the acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: Another ionic liquid with similar applications in catalysis and organic synthesis.
N-Butylpyridinium acetate: Shares structural similarities and is used in similar research applications.
Uniqueness
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is unique due to its specific alkyl substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to other pyridinium salts.
Properties
CAS No. |
106084-46-2 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethyl-1-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C12H20N.C2H4O2/c1-5-7-13-9-10(3)8-11(4)12(13)6-2;1-2(3)4/h8-9H,5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZFJMQHZRHXLLHC-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1CC)C)C.CC(=O)[O-] |
Origin of Product |
United States |
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